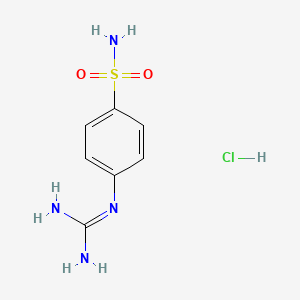
4-Guanidinobenzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Guanidinobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4O2S and a molecular weight of 250.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Guanidinobenzenesulfonamide hydrochloride typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
4-Guanidinobenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Guanidinobenzenesulfonamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, it has shown promise as an α2-adrenoceptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 4-Guanidinobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds and exhibit high basicity, which allows it to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to DNA and proteins .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H11ClN4O2S |
|---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H10N4O2S.ClH/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13;/h1-4H,(H4,8,9,11)(H2,10,12,13);1H |
InChI Key |
SIHCHPRMFQXMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















